molecular formula C15H15F2N5 B10963902 3-cyclopropyl-4-(difluoromethyl)-1-methyl-6-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine

3-cyclopropyl-4-(difluoromethyl)-1-methyl-6-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B10963902
M. Wt: 303.31 g/mol
InChI Key: FFALMOZTKSOPJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-cyclopropyl-4-(difluoromethyl)-1-methyl-6-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and agricultural science This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring, along with various substituents such as cyclopropyl, difluoromethyl, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopropyl-4-(difluoromethyl)-1-methyl-6-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring through the reaction of hydrazine with a suitable diketone or β-keto ester.

    Cyclization: The pyrazole intermediate undergoes cyclization with a pyridine derivative to form the fused pyrazolo[3,4-b]pyridine ring system.

    Introduction of Substituents: The cyclopropyl, difluoromethyl, and methyl groups are introduced through various substitution reactions, often involving organometallic reagents and halogenated precursors.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalytic processes, continuous flow reactors, and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

3-cyclopropyl-4-(difluoromethyl)-1-methyl-6-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to modify the existing functional groups.

    Substitution: Nucleophilic and electrophilic substitution reactions can be performed to replace specific substituents with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated precursors and organometallic reagents under inert atmosphere.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-cyclopropyl-4-(difluoromethyl)-1-methyl-6-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine has a wide range of scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, particularly as an inhibitor of specific enzymes or receptors involved in disease pathways.

    Agricultural Science: It is explored as a fungicide or herbicide due to its ability to inhibit key enzymes in plant pathogens.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-cyclopropyl-4-(difluoromethyl)-1-methyl-6-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine involves its interaction with molecular targets such as enzymes or receptors. For example, in medicinal applications, it may inhibit the activity of a specific enzyme by binding to its active site, thereby blocking the enzyme’s function. In agricultural applications, it may inhibit key enzymes in plant pathogens, leading to their death or reduced virulence.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-cyclopropyl-4-(difluoromethyl)-1-methyl-6-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine lies in its combination of structural features, which confer specific chemical properties and biological activities. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications.

Properties

Molecular Formula

C15H15F2N5

Molecular Weight

303.31 g/mol

IUPAC Name

3-cyclopropyl-4-(difluoromethyl)-1-methyl-6-(1-methylpyrazol-4-yl)pyrazolo[3,4-b]pyridine

InChI

InChI=1S/C15H15F2N5/c1-21-7-9(6-18-21)11-5-10(14(16)17)12-13(8-3-4-8)20-22(2)15(12)19-11/h5-8,14H,3-4H2,1-2H3

InChI Key

FFALMOZTKSOPJX-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2=NC3=C(C(=C2)C(F)F)C(=NN3C)C4CC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.